molecular formula C72H148BrN B1598617 Tetraoctadecylammonium bromide CAS No. 63462-99-7

Tetraoctadecylammonium bromide

Cat. No.: B1598617
CAS No.: 63462-99-7
M. Wt: 1107.9 g/mol
InChI Key: BUXYZRAZWWVKDS-UHFFFAOYSA-M
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Description

It is a large organic molecule with a molecular weight of 1107.86 g/mol . This compound is primarily used in various scientific and industrial applications due to its unique properties.

Biochemical Analysis

Biochemical Properties

Tetraoctadecylammonium bromide plays a significant role in biochemical reactions, particularly in the synthesis of modified montmorillonite (MMT) named C72N-MMT, which is used to prepare protein-based nanocomposite materials . It interacts with various enzymes, proteins, and other biomolecules, such as transferrin, Protein A, anti-myoglobin, and bovine serum albumin, by forming temporary hydrophobic barriers on carboxymethylated dextran hydrogels . These interactions are crucial for creating a generic platform for protein microarray applications.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by stabilizing liquid crystalline blue phases, which are essential for optoelectronic and photonic applications . Additionally, it impacts cell signaling pathways, gene expression, and cellular metabolism by interacting with polymeric membranes and ion-selective electrodes . These effects are vital for understanding the compound’s role in cellular environments.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form stable complexes with biomolecules. It acts as a model compound in studying the effect of quaternary ammonium salts in polymeric membranes on the functioning of ion-selective electrodes . This interaction leads to enzyme inhibition or activation and changes in gene expression, which are critical for its biochemical applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under standard conditions, but its degradation can occur under specific circumstances . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of understanding its stability and degradation over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to have beneficial effects, while higher doses can lead to toxic or adverse effects . Understanding the threshold effects and potential toxicity is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence its localization and accumulation, which are critical for its biochemical applications.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . Understanding its localization helps in elucidating its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraoctadecylammonium bromide can be synthesized through the quaternization of octadecylamine with an alkyl halide, typically bromide. The reaction involves heating octadecylamine with an excess of octadecyl bromide in an appropriate solvent, such as ethanol or acetone, under reflux conditions . The reaction is typically carried out at elevated temperatures to ensure complete conversion to the quaternary ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Tetraoctadecylammonium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Tetradodecylammonium bromide
  • Tetraoctylammonium bromide
  • Tetraheptylammonium bromide
  • Hexadecyltrimethylammonium bromide
  • Tetrakis(decyl)ammonium bromide
  • Tetrapentylammonium bromide
  • Tetrabutylammonium chloride

Uniqueness

Tetraoctadecylammonium bromide is unique due to its long alkyl chains, which provide distinct hydrophobic properties. This makes it particularly useful in applications requiring strong hydrophobic interactions, such as the stabilization of liquid crystalline phases and the modification of clay minerals . Its large molecular size and high molecular weight also contribute to its unique behavior in various chemical and biological systems .

Properties

IUPAC Name

tetraoctadecylazanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C72H148N.BrH/c1-5-9-13-17-21-25-29-33-37-41-45-49-53-57-61-65-69-73(70-66-62-58-54-50-46-42-38-34-30-26-22-18-14-10-6-2,71-67-63-59-55-51-47-43-39-35-31-27-23-19-15-11-7-3)72-68-64-60-56-52-48-44-40-36-32-28-24-20-16-12-8-4;/h5-72H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUXYZRAZWWVKDS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](CCCCCCCCCCCCCCCCCC)(CCCCCCCCCCCCCCCCCC)CCCCCCCCCCCCCCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C72H148BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1107.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63462-99-7
Record name 1-Octadecanaminium, N,N,N-trioctadecyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63462-99-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraoctadecylammonium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063462997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraoctadecylammonium bromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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